molecular formula C24H32N2O4 B11197875 (7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one

(7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one

Cat. No.: B11197875
M. Wt: 412.5 g/mol
InChI Key: KHZZMTAJRIDFIB-SFHVURJKSA-N
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Description

(7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one involves multiple steps, including the formation of the benzo[a]heptalene core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes and amines, followed by cyclization and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    7H-Dibenzo[c,g]carbazole: A compound with a similar benzo[a]heptalene core but different functional groups.

    (7S,8S)-4,7,9,9’-Tetrahydroxy-3,3’-dimethoxy-8-O-4’-neolignan: Another compound with a complex structure and potential biological activity.

Uniqueness

(7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

(7S)-10-(diethylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C24H32N2O4/c1-7-26(8-2)19-12-10-16-17(14-20(19)27)18(25-3)11-9-15-13-21(28-4)23(29-5)24(30-6)22(15)16/h10,12-14,18,25H,7-9,11H2,1-6H3/t18-/m0/s1

InChI Key

KHZZMTAJRIDFIB-SFHVURJKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC

Canonical SMILES

CCN(CC)C1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC

Origin of Product

United States

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